1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting 4-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Synthesis of Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 4-pyridylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction, typically catalyzed by copper(I) iodide, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group, depending on the oxidizing agent used.
Reduction: The triazole ring can be reduced to form a dihydrotriazole or a fully saturated triazoline, depending on the reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: The pyridinyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Coupling Reactions: Common catalysts include palladium complexes and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl or 4-formylphenyl derivatives, while coupling reactions may yield biaryl or vinyl derivatives with various substituents.
Scientific Research Applications
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science:
Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical reactivity.
Biological Research: The compound’s ability to modulate biological pathways and interact with specific proteins makes it a useful tool for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. In biological research, the compound may interact with proteins involved in various cellular processes, such as DNA replication, transcription, and translation, thereby modulating their activity and affecting cellular function.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyridinyl group, which may result in different chemical reactivity and biological activity.
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group, which may affect its solubility and ability to form coordination complexes.
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may influence its hydrogen bonding interactions and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the methoxyphenyl and pyridinyl groups, along with the triazole ring and carboxylic acid group, allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-4-2-11(3-5-12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLFKYQOJBJIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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